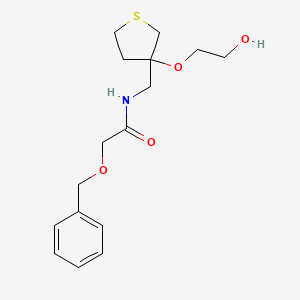
2-(benzyloxy)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzyloxy)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that 2-(benzyloxy)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acetamide has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and anti-cancer properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have low toxicity in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(benzyloxy)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acetamide in lab experiments is its low toxicity, which makes it a suitable candidate for in vitro studies. However, one limitation is the multi-step synthesis process required to obtain this compound, which can be time-consuming and costly.
Future Directions
There are several future directions for the study of 2-(benzyloxy)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acetamide. One direction is the further investigation of its anti-inflammatory and anti-cancer properties, with the goal of developing new drugs that can target these diseases. Another direction is the exploration of its potential applications in material science, particularly in the synthesis of new materials with unique properties. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in various fields.
Synthesis Methods
The synthesis of 2-(benzyloxy)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acetamide is a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of 3-(2-hydroxyethoxy)tetrahydrothiophene with benzyl chloroformate, followed by the reaction of the resulting product with N-methylacetamide. The final product is obtained by the removal of the benzyl protecting group using palladium catalysts.
Scientific Research Applications
2-(benzyloxy)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and anti-cancer properties. In drug discovery, it has been evaluated for its ability to act as a scaffold for the development of new drugs. In material science, it has been studied for its potential use in the synthesis of new materials.
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c18-7-8-21-16(6-9-22-13-16)12-17-15(19)11-20-10-14-4-2-1-3-5-14/h1-5,18H,6-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZAMUOTHDTFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)COCC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-cyclopentyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2829690.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2829691.png)
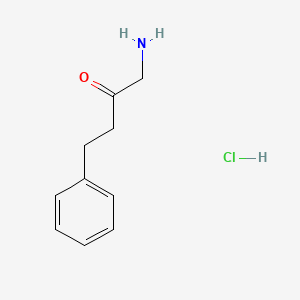
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2829694.png)


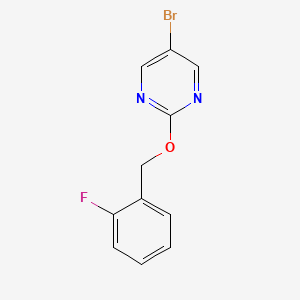

![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)
![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)
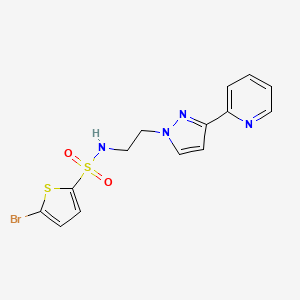
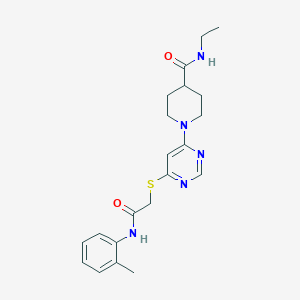
![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2829708.png)
![8-Oxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2829710.png)